(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15566658
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O3S |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | (5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C21H19N3O3S/c1-4-13-5-7-14(8-6-13)11-18-20(25)24-21(28-18)22-19(23-24)15-9-10-16(26-2)17(12-15)27-3/h5-12H,4H2,1-3H3/b18-11- |
| Standard InChI Key | XSTJEDXAVVRYFP-WQRHYEAKSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
| Canonical SMILES | CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Introduction
Key Structural Features:
-
Substituents:
-
A 3,4-dimethoxyphenyl group at position 2.
-
A 4-ethylbenzylidene moiety at position 5.
-
-
Configuration: The (5Z) configuration indicates the specific spatial arrangement of substituents around the double bond at position 5.
Synthesis
The synthesis of thiazolo[3,2-b] triazole derivatives typically involves multi-step reactions starting with readily available precursors such as thiosemicarbazides and α-halo ketones.
General Synthetic Route for Similar Compounds:
-
Formation of the Thiazole Ring:
-
Reaction between thiosemicarbazide and a halogenated carbonyl compound under acidic or basic conditions.
-
Cyclization yields a thiazole intermediate.
-
-
Triazole Formation:
-
Introduction of a triazole ring through cyclization with hydrazine derivatives or other nitrogen-based reagents.
-
-
Substitution at Position 5:
-
Aldehydes (e.g., 4-ethylbenzaldehyde) react with the intermediate to introduce benzylidene substituents via condensation reactions.
-
Specific Methodology for (5Z)-Isomer:
The Z-isomer is achieved by controlling reaction conditions such as solvent polarity and temperature to favor cis-configurations across the double bond.
Characterization
The structural elucidation and confirmation of this compound rely on advanced spectroscopic techniques:
Spectroscopic Data:
| Technique | Observations |
|---|---|
| NMR (1H and 13C) | Signals corresponding to aromatic protons (from phenyl groups), methoxy groups (-OCH3), and ethyl substituents. |
| IR Spectroscopy | Peaks for C=O stretching (~1700 cm⁻¹), C=C bonds (~1600 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at ~382 m/z confirming molecular weight. |
X-Ray Crystallography:
Crystal structure analysis reveals:
-
Planarity of the bicyclic core.
-
Z-configuration of the benzylidene group.
-
π–π stacking interactions between aromatic rings in solid-state structures.
Biological Activity
Thiazolo[3,2-b] triazoles are widely studied for their pharmacological potential due to their heterocyclic nature.
Potential Applications:
-
Anticancer Activity:
-
Antimicrobial Properties:
-
The sulfur and nitrogen atoms in the bicyclic core contribute to antimicrobial activity by disrupting microbial enzymes or DNA replication pathways.
-
-
Other Activities:
-
Potential applications in anti-inflammatory and antioxidant therapies due to the electron-rich aromatic system.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume